(R)-3-Aminopiperidine dihydrochloride

Catalog No.
S690680
CAS No.
334618-23-4
M.F
C5H13ClN2
M. Wt
136.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Aminopiperidine dihydrochloride

CAS Number

334618-23-4

Product Name

(R)-3-Aminopiperidine dihydrochloride

IUPAC Name

(3R)-piperidin-3-amine;hydrochloride

Molecular Formula

C5H13ClN2

Molecular Weight

136.62 g/mol

InChI

InChI=1S/C5H12N2.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4,6H2;1H/t5-;/m1./s1

InChI Key

ITYKBOIQLYMDTI-NUBCRITNSA-N

SMILES

C1CC(CNC1)N.Cl.Cl

Synonyms

(3R)-3-Piperidinamine Dihydrochloride; (R)-(-)-3-Aminopiperidine Dihydrochloride

Canonical SMILES

C1CC(CNC1)N.Cl

Isomeric SMILES

C1C[C@H](CNC1)N.Cl

Medicinal Chemistry

(R)-3-Aminopiperidine dihydrochloride serves as a valuable building block in medicinal chemistry for synthesizing more complex molecules with potential therapeutic applications. Its structure allows for incorporation into various drug candidates targeting different biological processes []. Research has explored its use in developing:

  • Anticonvulsants: Studies suggest (R)-3-Aminopiperidine dihydrochloride as a scaffold for designing novel anticonvulsant medications [].
  • Anxiolytics: Some research explores its potential role in developing drugs for anxiety disorders [].

(R)-3-Aminopiperidine dihydrochloride is a chiral compound characterized by the presence of an amino group attached to a piperidine ring. Its chemical formula is C5H12N2Cl2C_5H_{12}N_2Cl_2, and it has a molecular weight of approximately 173.08 g/mol. This compound is notable for its role as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of central nervous system drugs due to its ability to cross the blood-brain barrier.

, primarily involving nucleophilic substitutions and reductions. The compound can be synthesized through the reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride, which results in the formation of (R)-3-aminopiperidine, followed by salt formation with hydrochloric acid to yield (R)-3-aminopiperidine dihydrochloride .

Another method involves reacting D-mandelic acid with racemic 3-piperidine amide under specific conditions to produce (R)-3-aminopiperidine hydrochloride, which can then be converted to its dihydrochloride form .

(R)-3-Aminopiperidine dihydrochloride exhibits significant biological activity, particularly as a neurotransmitter modulator. It has been investigated for its potential effects on various neurological conditions due to its interaction with receptors in the central nervous system. Studies suggest that it may play a role in enhancing cognitive functions and could be beneficial in treating disorders such as depression and anxiety .

The synthesis of (R)-3-Aminopiperidine dihydrochloride can be achieved through several methods:

  • Lithium Aluminum Hydride Reduction: This involves reducing (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride in tetrahydrofuran at controlled temperatures, followed by reaction with hydrochloric acid .
  • D-Mandelic Acid Method: D-mandelic acid reacts with racemic 3-piperidine amide in an organic solvent under specific temperature conditions, leading to the formation of (R)-3-aminopiperidine hydrochloride, which can then be converted to its dihydrochloride form .
  • N-Boc Protection Method: Utilizing N-Boc-3-piperidone and (S)-or(R)-tert-butanesulfinyl amide, this method involves a series of reactions including condensation and low-temperature reduction, followed by deprotection to yield (R)-3-aminopiperidine dihydrochloride .

(R)-3-Aminopiperidine dihydrochloride is primarily used in medicinal chemistry as an intermediate in the synthesis of various pharmaceuticals. Its applications include:

  • Development of drugs targeting neurological disorders.
  • Synthesis of compounds that act on serotonin and dopamine receptors.
  • Use in research to explore new therapeutic agents for mental health conditions.

Interaction studies have shown that (R)-3-Aminopiperidine dihydrochloride can influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. It has been observed to enhance synaptic transmission and may modulate receptor activity, making it a candidate for further exploration in pharmacological applications targeting mood disorders and cognitive enhancement .

Several compounds share structural similarities with (R)-3-Aminopiperidine dihydrochloride. Below are some notable examples:

Compound NameStructure SimilarityUnique Properties
1-AminopiperidineSimilar ring structureOften used in organic synthesis
4-AminopiperidineSimilar ring structureExhibits different biological activity
(S)-3-AminopiperidineEnantiomerPotentially different pharmacokinetic properties
2-AminomorpholineSimilar nitrogen ringDifferent functional groups affecting activity

The uniqueness of (R)-3-Aminopiperidine dihydrochloride lies in its specific stereochemistry, which influences its interaction with biological targets and its efficacy as a therapeutic agent compared to other similar compounds.

Biocatalytic Approaches Using ω-Transaminases

The application of ω-transaminases (TAs) for the asymmetric synthesis of (R)-3-aminopiperidine has emerged as a green and sustainable method, offering significant advantages over traditional chemical approaches. These enzymes catalyze the transfer of an amino group from an amine donor to a prochiral ketone, generating a chiral amine with high enantioselectivity. The most common synthetic route involves the amination of 1-Boc-3-piperidone using ω-transaminases, isopropylamine as the amine donor, and pyridoxal-5'-phosphate (PLP) as a cofactor (Figure 1).

The general reaction scheme can be represented as follows:

1-Boc-3-piperidone + Isopropylamine → (R)-3-amino-1-Boc-piperidine + Acetone

This transamination reaction offers several advantages over conventional methods, including:

  • One-step synthesis from commercially available substrates
  • High yield and enantiomeric excess (typically >99%)
  • Mild reaction conditions (ambient temperature, aqueous medium)
  • Environmentally friendly process with minimal waste generation
  • Scalability for industrial production

Recent studies have investigated various ω-transaminases for the asymmetric synthesis of (R)-3-aminopiperidine. A comprehensive comparison of their performance is presented in Table 1.

Table 1: Comparison of ω-Transaminases for the Synthesis of (R)-3-Aminopiperidine

Enzyme SourceSubstrateAmine DonorCofactorConversion (%)ee (%)Reference
TA-117 (immobilized)1-Boc-3-piperidoneIsopropylaminePLP (1 mM)95>99
TA-200 (immobilized)1-Boc-3-piperidoneIsopropylaminePLP (1 mM)87>99
Recombinant ω-TA (SEQ ID NO:1)3-piperidone (N-protected)IsopropylaminePLP>90>99
ATA-492 (immobilized)Cyrene™IsopropylaminePLP80High

The development of engineered ω-transaminases with enhanced activity and stereoselectivity has significantly improved the efficiency of this biocatalytic process. For example, a recombinant ω-transaminase with the aminoacid sequence shown in SEQ ID NO:1 demonstrated excellent performance, achieving conversion rates above 90% and ee values above 99%. This approach represents a substantial advancement over traditional chemical synthesis methods, which often require multiple steps and hazardous reagents.

Immobilized Enzyme Systems for Stereoselective Production

Immobilization of ω-transaminases on solid supports has emerged as an effective strategy to enhance enzyme stability, facilitate recovery, and enable continuous processing for the stereoselective production of (R)-3-aminopiperidine dihydrochloride. These immobilized enzyme systems offer several advantages for industrial-scale applications, including:

  • Enhanced stability at higher temperatures and in organic solvents
  • Easy recovery and reuse of the enzyme
  • Simplified product isolation
  • Potential for continuous flow operations
  • Reduced production costs through enzyme recycling

Recent research has focused on developing efficient immobilization techniques to maximize enzyme activity and stability. Covalent immobilization on epoxy resins has proven particularly effective, with modifications such as ethylenediamine (EDA) significantly improving enzyme binding efficiency and activity retention.

Wang et al. (2022) developed a continuous flow system using ω-transaminase covalently immobilized on an epoxy resin modified with ethylenediamine for the synthesis of (S)-1-Boc-3-aminopiperidine. This system achieved remarkable results:

  • High binding efficiency (>95%) and activity recovery (75%)
  • 90% residual activity after 15 reuse cycles
  • 95% conversion within 10 minutes of residence time
  • Space-time yield of 930.73 g·L⁻¹·day⁻¹
  • Continuous operation for 24 hours

Similar approaches have been applied for the synthesis of (R)-3-aminopiperidine, with various supports and immobilization techniques evaluated to optimize performance, as summarized in Table 2.

Table 2: Immobilization Techniques for ω-Transaminases in (R)-3-Aminopiperidine Synthesis

Support MaterialImmobilization MethodEnzyme Recovery (%)Reusability (cycles)Activity Retention (%)Reference
Epoxy acrylate resinCovalent binding>905-1075-80
EDA-modified epoxy resinMulti-point covalent attachment>95>1575
Methacrylate resinCovalent binding928-1270-75
Divinylbenzene matrixCovalent binding855-865-70

The transition from batch to continuous flow processes represents a significant advancement in the industrial production of (R)-3-aminopiperidine. Continuous flow systems utilizing immobilized ω-transaminases have demonstrated exceptional productivity and operational stability, making them attractive for large-scale applications.

Multi-Enzyme Cascade Reactions for Chirality Control

Multi-enzyme cascade reactions have emerged as powerful tools for the synthesis of enantiomerically pure (R)-3-aminopiperidine, offering enhanced efficiency and stereoselectivity through the sequential action of multiple biocatalysts. These cascades eliminate the need for intermediate isolation and purification, resulting in simplified processes with reduced waste generation and improved overall yield.

Several multi-enzyme cascade systems have been developed for the synthesis of substituted piperidines, including (R)-3-aminopiperidine:

  • Carboxylic Acid Reductase (CAR) / ω-Transaminase (ω-TA) / Imine Reductase (IRED) Cascade:
    This three-enzyme cascade enables the one-pot synthesis of substituted piperidines from keto acids or keto aldehydes with high stereoselectivity. Each biocatalyst exhibits specific chemo-, regio-, and stereoselectivity, resulting in precise control over the configuration of the final product.

  • Galactose Oxidase / Imine Reductase Cascade:
    Multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase have successfully converted N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine with high enantiopurity. This approach prevents the racemization of key labile intermediates by conducting the entire process in one pot.

  • Amine Oxidase / Ene Imine Reductase (EneIRED) Cascade:
    This cascade enables the asymmetric dearomatization of activated pyridines to produce stereo-defined 3-substituted piperidines. The amine oxidase catalyzes the oxidation of tetrahydropyridines to generate activated C=C bonds, which are subsequently reduced by EneIREDs with high stereoselectivity.

The principles underlying these cascade reactions can be applied to the synthesis of (R)-3-aminopiperidine, with appropriate enzyme selection and reaction optimization. Figure 2 illustrates a generic multi-enzyme cascade for the synthesis of (R)-3-aminopiperidine.

These cascade reactions offer several advantages over single-enzyme approaches:

  • Higher overall yield due to in situ conversion of intermediates
  • Prevention of intermediate racemization or degradation
  • Reduced processing steps and solvent usage
  • Enhanced atom economy and process sustainability
  • Potential for dynamic kinetic resolution of racemic intermediates

The efficiency of multi-enzyme cascades for the synthesis of chiral piperidines is exemplified by the work of France et al., who achieved high conversion (>90%), enantiomeric excess (>95%), and diastereomeric excess (>90%) in the one-pot synthesis of mono- and disubstituted piperidines using a CAR/ω-TA/IRED cascade.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

136.0767261 g/mol

Monoisotopic Mass

136.0767261 g/mol

Heavy Atom Count

8

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (87.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (87.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (16.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

334618-23-4

Dates

Modify: 2023-08-15

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